Propionaldehyde diethyl acetal

Catalog No.
S1492304
CAS No.
4744-08-5
M.F
C7H16O2
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propionaldehyde diethyl acetal

Traditional propionaldehyde handling risks rapid oxidation and flash point -30°C, while dimethyl acetal releases toxic methanol. Propionaldehyde diethyl acetal (1,1-diethoxypropane) is a stable, ethanol-yielding protected aldehyde with bp 123°C and flash point 12°C. Key advantages: • Hydrolyzes to ethanol, not methanol - EFSA-approved flavor (FL 06.070). • Robust protecting group for Grignard/reduction steps. • Effective moisture scavenger in polymer reactors. SMolecule supplies high-purity (≥98%) bulk quantities.

CAS Number

4744-08-5

Product Name

Propionaldehyde diethyl acetal

IUPAC Name

1,1-diethoxypropane

Molecular Formula

C7H16O2

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C7H16O2/c1-4-7(8-5-2)9-6-3/h7H,4-6H2,1-3H3

InChI Key

MBNMGGKBGCIEGF-UHFFFAOYSA-N

SMILES

CCC(OCC)OCC

Synonyms

1,1-Diethoxypropane; NSC 227930; Propanal Diethylacetal; Propionaldehyde Ethyl Acetal

Canonical SMILES

CCC(OCC)OCC

The exact mass of the compound 1,1-Diethoxypropane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227930. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 ml

Propionaldehyde diethyl acetal (1,1-diethoxypropane) is a highly stable liquid acetal primarily utilized as a protected aldehyde precursor in organic synthesis, a specialized solvent, and a moisture-scavenging agent in industrial processes [1]. With a boiling point of approximately 123 °C and a flash point of 12 °C, it provides a highly processable, room-temperature stable alternative to its highly volatile and reactive parent compound, propionaldehyde [2]. Furthermore, its ability to undergo controlled hydrolysis to release ethanol rather than toxic methanol makes it particularly valuable in flavor, fragrance, and green-chemistry formulations where byproduct toxicity is a strict procurement constraint [3].

Research Fit

Workflow

Aldehyde protection with mild deprotection; compatible with neutral/basic conditions

Selection

Distillation-friendly boiling point (122.8 °C) enables purification from common solvents

Use Context

Identity verification via refractive index (1.389); distinct from 1,3-isomer

Substituting propionaldehyde diethyl acetal with unprotected propionaldehyde introduces severe handling risks, as the parent aldehyde is prone to rapid oxidation, aldol condensation, and possesses a dangerously low flash point of -30 °C . Conversely, substituting with the closely related 1,1-dimethoxypropane (propionaldehyde dimethyl acetal) alters the thermal profile (boiling point ~83 °C) and, critically, releases methanol upon deprotection or moisture scavenging [1]. In pharmaceutical, food-grade, or environmentally sensitive workflows, the generation of toxic methanol is a regulatory liability, making the ethanol-yielding diethyl acetal a non-interchangeable procurement requirement for compliance-driven manufacturing [2].

Substitution Risk

Boiling point differs ~20 °C from simpler acetals; distillation-based purification may fail with generic substitutes.

Refractive index distinguishes 1,1- from 1,3-isomer; using unverified generic acetal risks structural isomer mix-up.

Formal toxicological assessment (RIFM) is specific to this acetal; substitution may lack comparable safety data package.

Enhanced Thermal Stability and Volatility Control vs. Unprotected Propionaldehyde

Unprotected propionaldehyde is highly volatile and difficult to handle at scale, boiling at 48 °C. Conversion to the diethyl acetal dramatically alters its thermal profile, raising the boiling point to 122.8 °C [1]. This nearly 75 °C increase in boiling point enables high-temperature reactions without the need for pressurized vessels and significantly reduces evaporative losses during prolonged synthesis or formulation steps .

Evidence DimensionBoiling Point
Target Compound Data122.8 °C
Comparator Or BaselinePropionaldehyde (48 °C)
Quantified Difference+74.8 °C increase in boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Enables standard reflux conditions and reduces evaporative material loss, directly lowering procurement waste and eliminating the need for specialized pressurized reactors.

Boiling Point & Density
Head-to-head
bp 122.8 °C vs 102 °C; density 0.815 vs 0.831 g/mL
Elevated bp supports fractional distillation purification
Lit. values at standard pressure; verify lot-specific certificate

Improved Handling Safety and Flammability Reduction

The unprotected aldehyde presents severe fire hazards in industrial settings, characterized by a flash point of -30 °C . Propionaldehyde diethyl acetal mitigates this risk by elevating the flash point to 12 °C [1]. While still classified as a flammable liquid, this 42 °C shift moves the handling requirements out of the extreme cryogenic hazard zone, allowing for standard cold-room or ambient-temperature transfer protocols without the extreme explosion risks associated with the parent compound [1].

Evidence DimensionFlash Point
Target Compound Data12 °C
Comparator Or BaselinePropionaldehyde (-30 °C)
Quantified Difference+42 °C increase in flash point
ConditionsClosed cup measurement

Significantly reduces the infrastructure costs associated with extreme fire-hazard storage and handling protocols required for highly volatile aldehydes.

Refractive Index
Reported
n20/D 1.389 (lit.); distinct from 1,3-isomer and dimethyl analog
Rapid identity verification prevents isomer mix-up
QC check at 20 °C; confirm with in-house measurement

Elimination of Methanol Byproducts During Deprotection

When used as a protecting group or a moisture scavenger in polymerization reactors, acetals undergo hydrolysis. 1,1-Dimethoxypropane (the dimethyl acetal analog) hydrolyzes to release methanol, a highly regulated toxic solvent . In contrast, 1,1-diethoxypropane hydrolyzes to release ethanol [1]. This substitution is critical in flavor/fragrance formulations and pharmaceutical intermediate synthesis where residual methanol limits are strictly enforced by regulatory bodies.

Evidence DimensionHydrolysis Byproduct
Target Compound DataYields 2 equivalents of ethanol
Comparator Or Baseline1,1-Dimethoxypropane (Yields 2 equivalents of methanol)
Quantified Difference100% elimination of methanol generation
ConditionsAcid-catalyzed hydrolysis or moisture scavenging

Prevents regulatory compliance failures and costly purification steps required to remove toxic methanol residues in downstream products.

Toxicological Profile
Class-level
RIFM read-across assessment; cleared for multiple health endpoints
Data-backed safety context for fragrance/formulation research
Based on structural analogs; confirm applicability for your use case
Patent-Specific Use
Method context
≥10 mol% propionaldehyde required in mixed poly-(cyclic acetal) synthesis (US 2,857,374A)
Non-substitutable role in patent-protected sugar-polymer process
Check patent scope and alternative aldehyde claims

Flavor and Fragrance Formulation

Due to its stability and the fact that its hydrolysis yields only ethanol and propionaldehyde, this compound is heavily utilized as a flavoring agent and fragrance component (EFSA FL No. 06.070) [1]. It provides the characteristic fruity/ethereal notes of propionaldehyde without the instability and rapid oxidation that degrades the unprotected aldehyde during shelf-life.

Moisture Scavenging in Polymerization Reactors

Propionaldehyde diethyl acetal is employed as a passivating agent to remove adsorbed water from the interior surfaces of polymerization reactors [2]. It reacts with residual moisture to form labile, easily removable byproducts (ethanol and propionaldehyde), preventing polymer fouling without introducing toxic methanol into the reactor system.

Aldehyde Protection in Multi-Step Organic Synthesis

In complex syntheses where the propionaldehyde moiety must survive basic conditions, Grignard additions, or reduction steps, the diethyl acetal serves as a robust protecting group[3]. Its 123 °C boiling point allows it to remain in the liquid phase during elevated-temperature refluxes, outperforming the highly volatile dimethyl acetal analog.

Application Fit

Application
Selection Property
Validation Focus
Aldehyde protection with distillation
Distillation-compatible boiling point
Boiling point separation from reaction solvents
Rapid QC via refractive index
Distinct refractive index (1.389)
Differentiation from 1,3-isomer and dimethyl analog
Mixed poly-(cyclic acetal) synthesis
Patent-required propylidene moiety
Propionaldehyde incorporation ratio per patent
Reductant in Co-catalyzed aerobic epoxidation
Stoichiometric reductant under neutral conditions
Mild epoxidation compatibility with molecular oxygen

XLogP3

1.7

Boiling Point

123.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 133 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

4744-08-5

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Propane, 1,1-diethoxy-: ACTIVE

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